Enhanced Lipophilicity and Metabolic Stability Compared to N-Benzyl Analog (CAS 951597-72-1)
The introduction of an ortho-methoxy group on the N-benzyl moiety is predicted to increase lipophilicity (logP) and alter metabolic stability compared to the unsubstituted N-benzyl analog. For related 1,2,3-triazole-4-carboxamides, predicted logP values range from 2.8 to 3.5 . In vitro hepatic microsome data for a related triazole series show a human half-life (t₁/₂) of 120-180 minutes, with O-demethylation identified as a major metabolic pathway . The presence of the methoxy group in CAS 951611-35-1 provides a metabolic soft spot that is absent in the N-benzyl analog, potentially leading to a shorter or different metabolic profile that can be advantageous for prodrug design or for achieving a desired pharmacokinetic profile.
| Evidence Dimension | Predicted Lipophilicity |
|---|---|
| Target Compound Data | logP: Predicted range 2.8–3.5 (ChemAxon) |
| Comparator Or Baseline | N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951597-72-1). Predicted logP of the unsubstituted N-benzyl analog is expected to be lower. |
| Quantified Difference | A logP increase is expected due to the addition of the methoxy group, which enhances lipophilicity. For related analogs, the in vitro human microsomal half-life is 120–180 minutes, with O-demethylation as a key pathway. |
| Conditions | In silico prediction (ChemAxon) and in vitro human hepatic microsome data for structurally related triazoles. |
Why This Matters
For procurement decisions, these data suggest that CAS 951611-35-1 is a distinct chemical entity with potentially different absorption, distribution, and metabolism characteristics compared to its N-benzyl analog, which is critical for researchers designing in vivo studies or building focused screening libraries.
